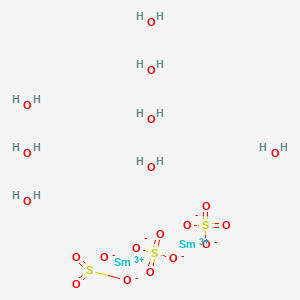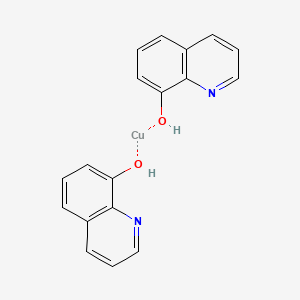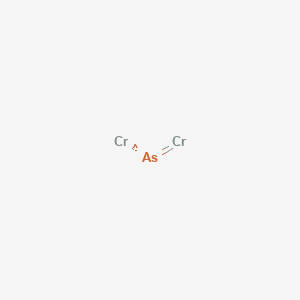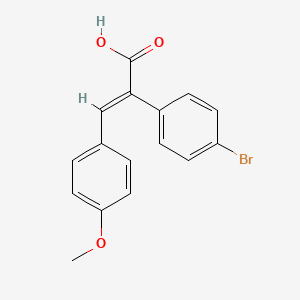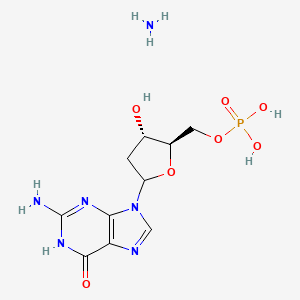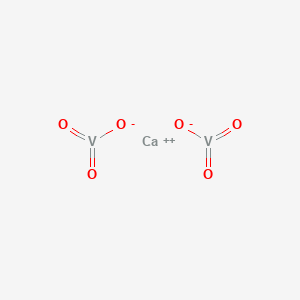
Calcium metavanadate
Vue d'ensemble
Description
Calcium metavanadate is a compound that is produced in the calcium roasting process of vanadium minerals . It is an anionic coordination complex of vanadium, often referring to oxoanions of vanadium, most of which exist in its highest oxidation state of +5 .
Molecular Structure Analysis
The molecular structure of Calcium metavanadate was studied using X-ray diffraction and scanning electron microscopic techniques . Atomic force microscopic and thermal gravimetric investigations have shown the decomposition steps of V2O5 at different temperatures .Chemical Reactions Analysis
The chemical reactions of Calcium metavanadate involve the carbonate leaching for calcium metavanadate and its leaching kinetics . With the increase of the leaching agent content, the decrease of the particle size, the increase of the temperature and the increase of the reaction time, the leaching rate of vanadium increased, and the constant of reaction rate increased .Physical And Chemical Properties Analysis
Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It is used as a reducing agent in preparing other metals such as thorium and uranium .Applications De Recherche Scientifique
Analytical Chemistry : Calcium metavanadate can eliminate the interfering effect of phosphates in the determination of calcium in feeding-stuffs by atomic absorption spectrophotometry. The presence of metavanadate ions ensures the absorbance of calcium becomes independent of the phosphate concentration, allowing for accurate measurements (Sarudi Jr., 1980).
Optoelectronics and Thermophysics : Calcium metavanadate is of interest for its potential in optoelectronics due to its semiconductor properties and visible light-emitting capabilities. It exhibits negative thermal expansion and unique thermal transport features, making it a candidate for use in phosphors or optoelectronic devices (Jin et al., 2022).
Biomedical Research : While not directly related to calcium metavanadate, research on related vanadate compounds, like sodium metavanadate, has shown potential medicinal applications. For instance, sodium metavanadate has been studied for its effects on insulin-dependent and noninsulin-dependent diabetes mellitus, showing improvement in glucose metabolism in noninsulin-dependent diabetes mellitus patients (Goldfine et al., 1995).
Toxicology and Environmental Health : Ammonium metavanadate, a related compound, has been studied for its effects on macrophage activation, indicating potential immunotoxic effects (Vaddi & Wei, 1996).
Cell Biology and Toxicology : Metavanadate solutions have been found to influence bone mineralization in fish bone-derived cell lines, suggesting implications for understanding the effects of vanadium on vertebrate bone formation (Tiago et al., 2008).
Vanadium Leaching : A study on the kinetics of carbonate leaching for calcium metavanadate provides insights into the extraction of vanadium in a more environmentally friendly manner, which is important for the mining and metallurgical industries (Shi et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
calcium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.6O.2V/q+2;;;;;2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWNZRZGKVWORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca(VO3)2, CaO6V2 | |
| Record name | calcium metavanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893970 | |
| Record name | Calcium vanadate(V) (Ca(VO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Vanadate (VO31-), calcium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Calcium metavanadate | |
CAS RN |
14100-64-2 | |
| Record name | Vanadate (VO31-), calcium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium vanadate(V) (Ca(VO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



